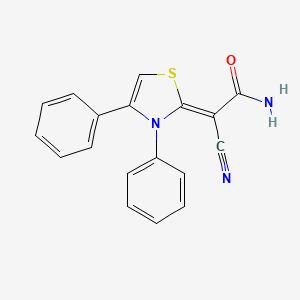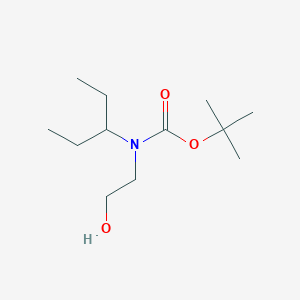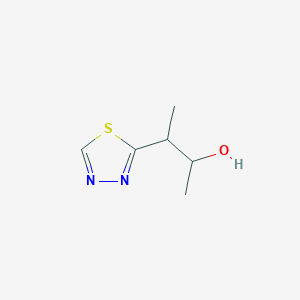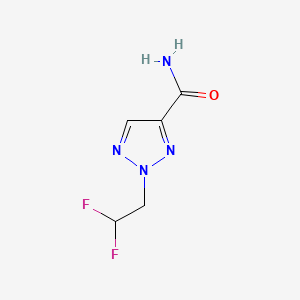
2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a difluoroethyl group, which imparts unique electronic and steric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2,2-difluoroethylamine with 2-azidoacetic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions, often using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of hypervalent iodine reagents has also been explored to facilitate the incorporation of the difluoroethyl group .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, using reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Hydrogen peroxide.
Reduction: Sodium borohydride.
Major Products
The major products formed from these reactions include various substituted triazoles and difluoroethyl derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a trifluoroethyl group, which imparts different electronic properties.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group but have different core structures, leading to varied reactivity and applications.
Uniqueness
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole ring and the difluoroethyl group, which together provide a balance of stability, reactivity, and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C5H6F2N4O |
|---|---|
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
2-(2,2-difluoroethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C5H6F2N4O/c6-4(7)2-11-9-1-3(10-11)5(8)12/h1,4H,2H2,(H2,8,12) |
Clé InChI |
UBNBTQPZMPJMJP-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(N=C1C(=O)N)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


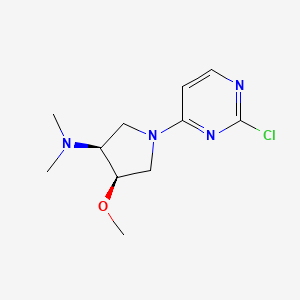

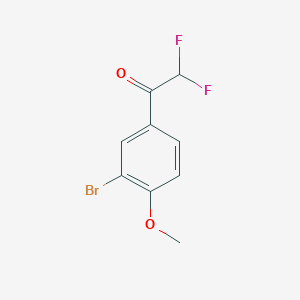
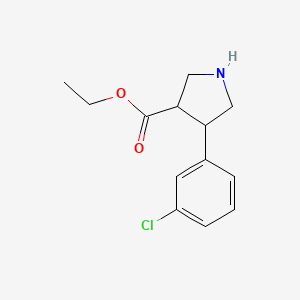

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
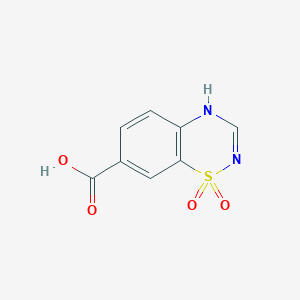
![rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
